Cas no 700862-03-9 (4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate)

4-Acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate is a carbamate derivative with potential applications in organic synthesis and pharmaceutical research. Its structure, featuring both acetamido and methylphenyl substituents, offers versatility as an intermediate in the development of bioactive compounds. The compound's stability under standard conditions and well-defined reactivity profile make it suitable for controlled functionalization. Its carbamate linkage provides a robust scaffold for further modifications, while the aromatic and amide functionalities enhance compatibility with diverse reaction conditions. This compound may serve as a precursor in the synthesis of specialized polymers or pharmacologically active agents, where precise molecular architecture is critical. Careful handling is advised due to potential carbamate-related toxicity.
4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate structure
700862-03-9 structure
Product name:4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate
CAS No:700862-03-9
MF:C17H18N2O3
MW:298.336424350739
CID:5437022

4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 4-(acetylamino)phenyl methyl(4-methylphenyl)carbamate
    • 4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate
    • Inchi: 1S/C17H18N2O3/c1-12-4-8-15(9-5-12)19(3)17(21)22-16-10-6-14(7-11-16)18-13(2)20/h4-11H,1-3H3,(H,18,20)
    • InChI Key: TYPGRVIVUHGTMB-UHFFFAOYSA-N
    • SMILES: C(=O)(OC1=CC=C(C=C1)NC(C)=O)N(C)C1=CC=C(C=C1)C

4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3083-0039-5μmol
4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate
700862-03-9 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F3083-0039-15mg
4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate
700862-03-9 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F3083-0039-20μmol
4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate
700862-03-9 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F3083-0039-5mg
4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate
700862-03-9 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F3083-0039-10mg
4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate
700862-03-9 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F3083-0039-10μmol
4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate
700862-03-9 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F3083-0039-4mg
4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate
700862-03-9 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F3083-0039-2μmol
4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate
700862-03-9 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F3083-0039-1mg
4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate
700862-03-9 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F3083-0039-2mg
4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate
700862-03-9 90%+
2mg
$59.0 2023-07-28

4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate Related Literature

Additional information on 4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate

Recent Advances in the Study of 4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate (CAS: 700862-03-9)

The compound 4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate (CAS: 700862-03-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative, characterized by its unique structural features, has been investigated for its potential applications in drug development, particularly as a modulator of enzymatic activity and a candidate for therapeutic interventions. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy in various disease models.

One of the key areas of interest is the compound's role as an inhibitor of specific enzymes involved in inflammatory and neurodegenerative pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate exhibits potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The study utilized in vitro assays and molecular docking simulations to reveal the compound's binding affinity and selectivity, suggesting its potential as a lead compound for further optimization.

In addition to its neurological applications, recent research has explored the compound's anticancer properties. A preprint article from BioRxiv (2024) highlighted its ability to induce apoptosis in certain cancer cell lines by modulating the activity of key signaling proteins. The study employed high-throughput screening and proteomic analysis to identify the molecular targets of 4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate, providing a foundation for future drug discovery efforts.

Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability and metabolic stability. A recent report in the European Journal of Pharmaceutical Sciences (2023) investigated the absorption, distribution, metabolism, and excretion (ADME) profiles of 4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate in rodent models. The findings indicated moderate oral bioavailability and a favorable safety profile, supporting its potential for further preclinical development.

Despite these promising results, challenges remain in optimizing the compound's physicochemical properties and reducing off-target effects. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 4-acetamidophenyl N-methyl-N-(4-methylphenyl)carbamate (CAS: 700862-03-9) represents a versatile and promising candidate in the realm of chemical biology and drug discovery. Its multifaceted pharmacological activities, combined with recent advancements in understanding its mechanism of action, position it as a valuable tool for both basic research and therapeutic development. Future studies will likely focus on expanding its applications and overcoming existing challenges to unlock its full potential.

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